1,1,3-三甲基环戊烷

描述

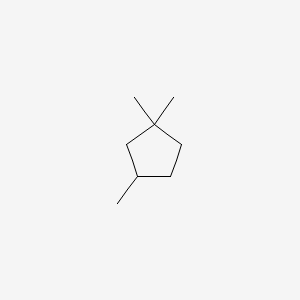

1,1,3-Trimethylcyclopentane is a chemical compound with the molecular formula C8H16 . It is also known by other names such as Cyclopentane, 1,1,3-trimethyl- . The average mass of this compound is 112.213 Da and the monoisotopic mass is 112.125198 Da .

Molecular Structure Analysis

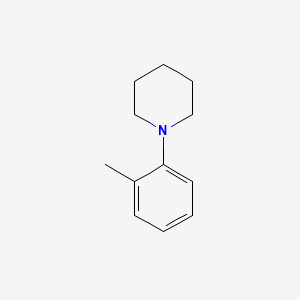

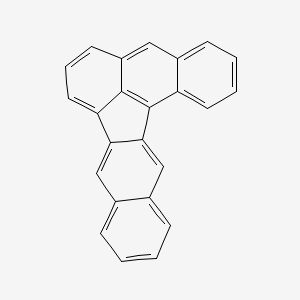

The molecular structure of 1,1,3-Trimethylcyclopentane consists of a cyclopentane ring with three methyl groups attached to it . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis

1,1,3-Trimethylcyclopentane, being a cycloalkane, will not hydrolyze because it does not contain a hydrolyzable functional group . Complete combustion in air yields carbon dioxide and water .Physical And Chemical Properties Analysis

1,1,3-Trimethylcyclopentane is a colorless liquid . It has a melting point of -14.4 °C and a boiling point of 104.89 °C . The density of this compound is 0.7703 g/cm3 at 20 °C . It has a Henry’s law constant of 1.56 at 25 °C and an octanol/water partition coefficient (log Kow) of 3.34 . It is miscible with cyclopentane, cyclohexane, methylcyclohexane, and dimethylcyclohexane . Its solubility in water is 3.73 mg/kg at 25 °C . The vapor density is 4.59 g/L at 25 °C, and the vapor pressure is 39.7 mmHg at 25 °C .科学研究应用

金属络合物形成

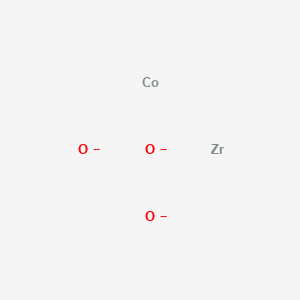

研究表明,在合成和表征金属络合物时使用了1,1,3-三甲基环戊烷衍生物。例如,赵连楚等人(2009年)使用从1,2,2-三甲基环戊烷-1,3-二胺衍生的对映配体合成了锌(II)和镉(II)络合物(Chu et al., 2009)。这些络合物通过X射线单晶衍射进行了表征,突显了与1,1,3-三甲基环戊烷相关化合物的化学多样性。

化学合成和表征

在另一项研究中,黄伟等人(2003年)专注于化学合成(1R,3S)-1-单酰胺基樟脑酸,这是1,1,3-三甲基环戊烷的衍生物。该化合物使用各种技术进行了分析,包括红外光谱、元素分析、电喷雾质谱、核磁共振和X射线衍射(Huang et al., 2003)。这突显了该化合物在合成和表征新化学品方面的实用性。

环境法医学

阿. 瓦伊兹希尔等人(2013年)使用1,1,3-三甲基环戊烷异构体比例来确定伊朗设拉子石油精炼厂地下烃污染的来源。该研究强调了1,1,3-三甲基环戊烷在识别和将污染物与其来源联系起来方面的环境应用(Vaezihir et al., 2013)。

铁电性和铁磁性能

在材料科学领域,周卓强等人(2020年)研究了由1,2,2-三甲基环戊烷衍生的手性席夫碱配体形成的手性Cu-Ln化合物。他们的研究揭示了有趣的铁电和铁磁性能,使得这类化合物在先进材料开发中具有相关性(Zhou et al., 2020)。

药物研究

在药物研究中,特洛斯特等人(2007年)使用了一种钯催化的环加成方法,涉及到1,1,3-三甲基环戊烷衍生物用于构建螺环氧吲哚环戊烷。这种方法对于合成具有潜在治疗应用的复杂分子具有重要意义(Trost et al., 2007)。

生物聚合物开发

庞成才等人(2019年)探索了脂环三甲基环戊烷衍生物用于制备生物基聚酯的用途。他们的研究表明了该化合物在开发具有高热稳定性和机械强度的材料方面的实用性,适用于包装材料等应用(Pang et al., 2019)。

化学反应中的催化作用

亚历山大·G·N·科克森等人(2016年)描述了三氮杂环己烷铬前催化剂在烯烃三聚反应中的应用,其中1,1,3-三甲基环戊烷是一个产物。这项研究提供了有关工业化学合成中催化过程的见解(Coxon et al., 2016)。

癌症研究

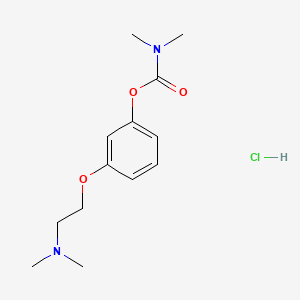

穆尔蒂尼奥等人(2015年)合成了铜(II)、铁(III)和锰(III)金属络合物,其中包括1,1,3-三甲基环戊烷衍生物,并评估了它们对各种人类癌细胞系的细胞毒性。他们的发现有助于探索新的抗癌药物(Murtinho et al., 2015)。

安全和危害

属性

IUPAC Name |

1,1,3-trimethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7-4-5-8(2,3)6-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKHYUIZSOIEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871083 | |

| Record name | 1,1,3-Trimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 1,1,3-Trimethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,1,3-Trimethylcyclopentane | |

CAS RN |

4516-69-2 | |

| Record name | 1,1,3-Trimethylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004516692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Trimethylcyclopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3-Trimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。